BenchChemオンラインストアへようこそ!

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid

Chlorambucil impurity profiling Hydrolytic degradation pathway Stability-indicating method validation

4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid (CAS 34677-78-6), commonly referred to as Dihydroxy Clorambucil, is the fully hydrolysed dihydroxy derivative of the nitrogen mustard alkylating agent chlorambucil. With molecular formula C14H21NO4 and molecular weight 267.3 g/mol, it bears a bis(2-hydroxyethyl)amino substituent in place of the bis(2-chloroethyl)amino group present in the parent drug chlorambucil (CAS 305-03-3, MW 304.2).

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 34677-78-6
Cat. No. B3051569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid
CAS34677-78-6
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)N(CCO)CCO
InChIInChI=1S/C14H21NO4/c16-10-8-15(9-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,16-17H,1-3,8-11H2,(H,18,19)
InChIKeyQTGUQAIGQHYVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxy Clorambucil (CAS 34677-78-6) – Identity, Class and Procurement-Relevant Characteristics


4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid (CAS 34677-78-6), commonly referred to as Dihydroxy Clorambucil, is the fully hydrolysed dihydroxy derivative of the nitrogen mustard alkylating agent chlorambucil [1]. With molecular formula C14H21NO4 and molecular weight 267.3 g/mol, it bears a bis(2-hydroxyethyl)amino substituent in place of the bis(2-chloroethyl)amino group present in the parent drug chlorambucil (CAS 305-03-3, MW 304.2) [1]. This structural replacement of chlorine by hydroxyl fundamentally alters the compound's chemical reactivity, aqueous solubility profile, and biological activity – it lacks the bifunctional alkylating activity of chlorambucil and is classified as an inactive hydrolytic degradation product [2]. Commercially, the compound is supplied as a high-purity analytical reference standard (typically ≥90.0% by HPLC, neat format) with comprehensive characterisation data suitable for pharmacopoeial traceability .

Why Chlorambucil Impurity Reference Standards Cannot Be Interchanged – The Case for Dihydroxy Clorambucil (CAS 34677-78-6)


Chlorambucil degradation produces a cascade of structurally distinct hydrolysis products, each with unique retention times, mass spectra, and regulatory significance. The monohydroxy intermediate (Chlorambucil EP Impurity A, CAS 27171-89-7, MW 285.8) retains one chloroethyl group and one hydroxyethyl group, while the terminal dihydroxy product (CAS 34677-78-6, MW 267.3) bears two hydroxyl substituents [1][2]. These structural differences are not subtle – the mass difference of 18.5 Da between monohydroxy (C14H20ClNO3) and dihydroxy (C14H21NO4) species, combined with distinct chromatographic behaviour on reversed-phase HPLC and different ionisation characteristics in LC/MS, means that substituting one impurity reference for another during method validation or stability testing would yield incorrect retention time markers, misidentified degradation peaks, and non-compliant impurity profiling [2][3]. Regulatory submissions (ANDA, DMF) require identification and quantification of each specified impurity against its own authentic reference standard; using an incorrect hydrolytic-stage standard compromises peak assignment and can lead to batch rejection .

Quantitative Differentiation Evidence: Dihydroxy Clorambucil (CAS 34677-78-6) vs. Closest Analogs and In-Class Alternatives


Terminal vs. Intermediate Position in the Chlorambucil Hydrolytic Degradation Cascade

Dihydroxy Clorambucil (CAS 34677-78-6) is the terminal, fully hydrolysed product in the chlorambucil degradation pathway, forming after sequential displacement of both chlorine atoms. This distinguishes it from the monohydroxy intermediate Chlorambucil EP Impurity A (CAS 27171-89-7), which retains one chloroethyl moiety and can further degrade [1]. In in vitro kinetic studies, chlorambucil decomposition proceeds through monohydroxy to dihydroxy derivatives; the complete hydrolysis to the dihydroxy form is the irreversible endpoint under aqueous conditions at physiological pH [2]. This terminal status makes CAS 34677-78-6 uniquely suited as the definitive marker for complete hydrolytic degradation in stability studies, whereas the monohydroxy impurity represents a transient intermediate that may underestimate total degradation [1][2].

Chlorambucil impurity profiling Hydrolytic degradation pathway Stability-indicating method validation

Aqueous Solubility Enhancement Relative to the Parent Drug Chlorambucil

Replacement of both chlorine atoms with hydroxyl groups in Dihydroxy Clorambucil results in substantially increased aqueous solubility compared with the parent drug chlorambucil. Chlorambucil is practically insoluble in water (<0.1 mg/mL at 22 °C, or <0.01 g/100 mL) [1], requiring organic solvents (DMSO, ethanol) for dissolution at concentrations suitable for HPLC analysis (typically 58–60 mg/mL in DMSO) [1]. In contrast, Dihydroxy Clorambucil, bearing two hydrogen-bonding hydroxyl groups, exhibits solubility in polar solvents suitable for direct aqueous-based analytical workflows, as noted in multiple vendor characterisations . This differential solubility directly impacts reference standard preparation: the dihydroxy compound can be prepared in aqueous or mixed aqueous-organic diluents without the risk of precipitation that limits chlorambucil standard handling, while the monohydroxy impurity (CAS 27171-89-7), retaining one hydrophobic chloroethyl group, exhibits intermediate solubility behaviour .

Aqueous solubility Reference standard preparation Analytical method development

Pharmacopoeial Reference Standard Utility in Chlorambucil Monograph Compliance

Dihydroxy Clorambucil (CAS 34677-78-6) is explicitly supplied as an impurity reference standard with stated traceability to both USP and EP pharmacopoeial standards, a claim documented across multiple independent suppliers [1]. This contrasts with several other Chlorambucil EP impurities (e.g., Impurity E – dimer, Impurity F – multi-component adduct) that, while recognised in monographs, are not uniformly available with dual USP/EP traceability documentation [2]. The Chlorambucil USP monograph specifies limits for related compounds testing, and the availability of a well-characterised dihydroxy reference standard with certificate of analysis (COA) providing HPLC purity (≥90.0%), identity confirmation (NMR, MS), and chromatographic retention data is a requirement for method validation in ANDA submissions . Suppliers note that CAS 34677-78-6 is suitable for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or during commercial production of Chlorambucil' [1].

Pharmacopoeial impurity standards ANDA regulatory submission EP/USP method validation

Hydrolytic Degradation Rate Differential: Water vs. Physiological Buffer Matrices

The kinetics of chlorambucil degradation to its mono- and dihydroxy derivatives is strongly matrix-dependent. In a controlled in vitro study using HPLC, ¹H NMR, ³¹P NMR, and mass spectrometry, decomposition of chlorambucil and its major metabolite phenylacetic acid mustard to mono- and dihydroxy derivatives was significantly faster in water than in phosphate-buffered saline (PBS, pH 7.4) [1]. The dihydroxy derivative (CAS 34677-78-6) represents the terminal hydrolysis product under all conditions tested; in phosphate-buffered media, two additional stable phosphate adducts of the dihydroxy compound were characterised as mono- and bis-phosphates, confirming that the dihydroxy species itself participates in further buffer-dependent reactions [1]. This matrix sensitivity is critical for analytical method design: using the authentic dihydroxy reference standard (CAS 34677-78-6) for system suitability testing ensures that the stability-indicating method can distinguish genuine hydrolytic degradation from phosphate adduct artefacts that would co-elute or be misidentified if an incorrect standard were used [1][2].

Chlorambucil hydrolysis kinetics Stability testing Matrix effect on degradation

Lack of Bifunctional Alkylating Activity: Definitive Inactivity vs. Monohydroxy Intermediate

Both monohydroxy and dihydroxy derivatives of chlorambucil are pharmacologically classified as inactive due to loss of bifunctional alkylating activity; however, the mechanistic basis differs between the two. The monohydroxy species (CAS 27171-89-7) retains one chloroethyl group capable of forming a mono-alkylating aziridinium ion, conferring residual (albeit reduced) mono-functional alkylating potential. The dihydroxy derivative (CAS 34677-78-6), with both chlorine atoms replaced, lacks any alkylating functionality and cannot form DNA crosslinks [1][2]. Pharmacopoeial and regulatory sources state that chlorambucil and phenylacetic acid mustard 'undergo spontaneous degradation in vivo, forming monohydroxy and dihydroxy derivatives,' and that approximately 60% of an administered dose is excreted in urine within 24 hours as hydrolysed degradation products, with 99% of urinary radioactivity representing hydrolysed (inactive) species [2][3]. The dihydroxy derivative thus constitutes a major fraction of excreted drug-related material, underscoring its quantitative significance as an impurity marker in batch-release testing [3].

Alkylating activity Structure-activity relationship Chlorambucil pharmacology

Procurement-Guiding Application Scenarios for Dihydroxy Clorambucil (CAS 34677-78-6) Reference Standard


ANDA Submission – Chlorambucil Tablet Impurity Profiling and Method Validation

In Abbreviated New Drug Application (ANDA) development for generic chlorambucil tablets, regulatory guidance (ICH Q3A/Q3B) requires identification and quantification of specified degradation products exceeding the identification threshold. Dihydroxy Clorambucil (CAS 34677-78-6) serves as the authentic reference standard for the terminal hydrolytic impurity peak in HPLC impurity profiles. Its availability with comprehensive certificate of analysis (COA), HPLC purity ≥90.0%, and USP/EP traceability documentation directly supports method validation protocols required for ANDA submission [1][2]. Using this characterised reference standard for system suitability testing (SST), relative response factor (RRF) determination, and spiked recovery experiments is a documented best practice across multiple supplier technical datasheets and is aligned with chlorambucil USP monograph specifications for related compounds testing .

Forced Degradation (Stress Testing) Studies for Chlorambucil Drug Substance

ICH Q1A(R2) stability testing guidelines mandate forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions to establish the stability-indicating nature of the analytical method. The dihydroxy derivative (CAS 34677-78-6) is the expected primary degradation product under aqueous hydrolytic stress conditions (acid, base, neutral), as demonstrated by in vitro kinetic studies confirming significantly faster decomposition of chlorambucil to mono- and dihydroxy species in aqueous matrices compared with buffered systems [3]. Authentic Dihydroxy Clorambucil reference material enables definitive peak identification in stressed-sample chromatograms, satisfying the regulatory requirement that all major degradants be identified and their response factors established against a characterised standard [1][3].

Routine QC Batch Release Testing in Commercial Chlorambucil API Manufacturing

In cGMP-compliant chlorambucil API manufacturing, each batch must undergo related substances testing against specified impurity limits. The dihydroxy impurity is a known hydrolytic degradation product present in both drug substance and drug product, with its levels monitored throughout the product shelf life per ICH Q6A specifications. The Dihydroxy Clorambucil reference standard (CAS 34677-78-6), supplied in neat format with documented purity and stability data (storage at ambient temperature, protected from light), is used as the external standard for quantifying this impurity against a validated HPLC method . Consistency of the reference standard across procurement lots, supported by multi-supplier availability with harmonised characterisation packages, ensures continuity in QC operations and regulatory inspection readiness [1].

LC-MS/MS Identification of Chlorambucil Metabolites in Preclinical Pharmacokinetic Studies

In preclinical ADME studies of chlorambucil and its derivatives, the dihydroxy hydrolysis product is one of the major circulating and excreted metabolites. Characterisation of mono- and dihydroxy derivatives by positive ion thermospray LC/MS has been reported, providing mass spectral reference data for metabolite identification in biological matrices [4]. The availability of authentic Dihydroxy Clorambucil (CAS 34677-78-6) as an analytical reference standard enables construction of calibration curves for quantitative bioanalysis, confirmation of metabolite identity by retention time and mass spectral matching, and accurate determination of the metabolic fate of chlorambucil – where approximately 60% of the dose is excreted within 24 hours as hydrolysed (inactive) species [2][4].

Quote Request

Request a Quote for 4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.